(1-(4-Chlorophenyl)cyclopentyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
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Description
(1-(4-Chlorophenyl)cyclopentyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23ClN2O2 and its molecular weight is 370.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
This compound, as part of various heterocyclic compounds, has been studied for its synthesis and potential applications in biological contexts. Research has shown that derivatives incorporating biologically active heterocycles, including oxazole, pyrazoline, and pyridine, exhibit significant anticancer and antimicrobial activities. These compounds have been synthesized using various spectroanalytical techniques and evaluated against cancer cell lines and pathogenic strains, showcasing their potential in overcoming microbe resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Antimicrobial and Anticancer Agents
Novel pyrazoline derivatives, including compounds with structural similarities to (1-(4-Chlorophenyl)cyclopentyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone, have been synthesized and evaluated for their antiinflammatory and antibacterial activities. These compounds, characterized by various spectroanalytical techniques, have shown promising antibacterial activity and potential as molecular templates for antiinflammatory agents (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).
Molecular Docking Studies
The compound's structural analogs have been the subject of molecular docking studies, aiming to understand their interactions with biological targets and to predict their potential applications in drug design. Such studies provide insights into the compound's ability to bind to specific receptors or enzymes, which is crucial for the development of new therapeutic agents (C. Sivakumar, B. Revathi, V. Balachandran, B. Narayana, Vinutha V. Salian, N. Shanmugapriya, K. Vanasundari, 2021).
Green Chemistry Applications
Innovative green chemistry approaches have utilized related compounds in biocatalytic processes, offering environmentally friendly and efficient synthesis methods. These methods involve the use of microorganisms or enzymes as catalysts, reducing the need for harmful chemicals and energy-intensive conditions. For example, whole-cell catalysis in liquid-liquid biphasic systems has shown significant potential for synthesizing chiral intermediates with high yield and enantiomeric excess, demonstrating the compound's relevance in sustainable chemical synthesis (Qiang Chen, Mingzhao Guo, Yue Bi, G. Qu, Zhoutong Sun, Yujun Wang, G. Luo, 2021).
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c22-17-5-3-16(4-6-17)21(10-1-2-11-21)20(25)24-14-9-19(15-24)26-18-7-12-23-13-8-18/h3-8,12-13,19H,1-2,9-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOASAKUTXDDVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.